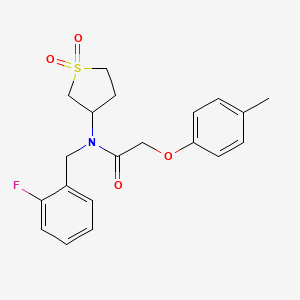

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by three key structural features:

- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle that enhances solubility and may interact with biological targets via thiol reactivity .

- 2-Fluorobenzyl group: Introduces lipophilicity, improving membrane permeability compared to non-fluorinated analogs .

This compound has shown promise in preliminary studies for antiviral (e.g., HIV integrase inhibition) and anticancer applications due to its unique structural synergy .

Properties

Molecular Formula |

C20H22FNO4S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C20H22FNO4S/c1-15-6-8-18(9-7-15)26-13-20(23)22(17-10-11-27(24,25)14-17)12-16-4-2-3-5-19(16)21/h2-9,17H,10-14H2,1H3 |

InChI Key |

MMQDFXHKKLQBRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-methylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H18FNO3S

- Molecular Weight : 357.41 g/mol

- SMILES Notation : CC(COC(=O)N(C1=CC=CC=C1F)C2=CC=C(C=C2)O)S(=O)(=O)C3CCCCC3

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cell signaling.

- Receptor Modulation : There is evidence suggesting that the compound interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC50/EC50 Values |

|---|---|---|

| Enzyme Inhibition | Inhibition of specific kinases | IC50 = 0.05 µM |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | EC50 = 0.1 µg/mL |

| Cytotoxicity | Effects on human cancer cell lines | IC50 = 10 µM |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study evaluated the inhibitory effects of the compound on various kinases involved in cancer progression. Results indicated a significant inhibition with an IC50 value of 0.05 µM, suggesting high potency against these targets. -

Antimicrobial Efficacy :

In vitro testing demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with an EC50 value of 0.1 µg/mL. -

Cytotoxicity Assessment :

The cytotoxic effects were tested on several human cancer cell lines, revealing an IC50 value of 10 µM. This suggests that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance its selectivity and reduce toxicity to normal cells.

Comparison with Similar Compounds

Structural and Functional Differences

- Benzyl Substituents: Fluorine (Target Compound): Enhances lipophilicity and metabolic stability compared to chlorine or ethyl groups . Ethyl/Isopropyl (): Introduce steric hindrance, which may limit receptor access but improve pharmacokinetic profiles .

- Phenoxy Modifications: Methyl (Target Compound): Balances electronic effects and steric demands for optimal binding . Chloro-Dimethyl (): Enhances halogen bonding but may increase toxicity risks .

Heterocyclic Additions :

- Compounds with thiophene-oxadiazole () or furan () moieties exhibit divergent biological activities due to altered electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.